![molecular formula C22H26N2O B13736690 Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]- CAS No. 41335-35-7](/img/structure/B13736690.png)
Benzonitrile, 4-[[[4-(octyloxy)phenyl]imino]methyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(p-Cyanobenzylidene)-p-octyloxyaniline is an organic compound that belongs to the class of Schiff bases. It is characterized by the presence of a cyanobenzylidene group attached to an octyloxyaniline moiety. This compound is known for its liquid crystalline properties, making it a subject of interest in the field of materials science and liquid crystal research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(p-Cyanobenzylidene)-p-octyloxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-octyloxyaniline. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of N-(p-Cyanobenzylidene)-p-octyloxyaniline follows similar principles but on a larger scale. The reactants are mixed in large reactors, and the reaction conditions are optimized to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
N-(p-Cyanobenzylidene)-p-octyloxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the original compound.
p-Octyloxyaniline and p-cyanobenzaldehyde.Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
N-(p-Cyanobenzylidene)-p-octyloxyaniline has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other organic compounds and as a reagent in organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of liquid crystal displays (LCDs) and other electronic devices due to its liquid crystalline properties.
Wirkmechanismus
The mechanism of action of N-(p-Cyanobenzylidene)-p-octyloxyaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(p-Cyanobenzylidene)-p-hexyloxyaniline
- N-(p-Cyanobenzylidene)-p-butoxybenzylamine
- N-(p-Cyanobenzylidene)-p-methoxybenzylamine
Uniqueness
N-(p-Cyanobenzylidene)-p-octyloxyaniline is unique due to its specific combination of a cyanobenzylidene group and an octyloxyaniline moiety. This combination imparts distinct liquid crystalline properties, making it particularly useful in the development of advanced materials for electronic applications.
Eigenschaften
CAS-Nummer |
41335-35-7 |
|---|---|
Molekularformel |
C22H26N2O |
Molekulargewicht |
334.5 g/mol |
IUPAC-Name |
4-[(4-octoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C22H26N2O/c1-2-3-4-5-6-7-16-25-22-14-12-21(13-15-22)24-18-20-10-8-19(17-23)9-11-20/h8-15,18H,2-7,16H2,1H3 |
InChI-Schlüssel |
GHEOCRUPTSCQLY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[[5-Acetamido-4-[(2-chloro-4,6-dinitrophenyl)azo]-2-methoxyphenyl](2-hydroxyethyl)amino]ethyl acetate](/img/structure/B13736609.png)
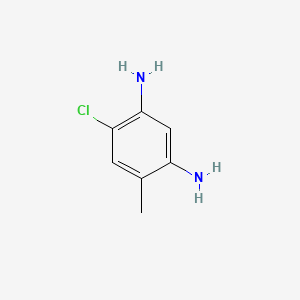
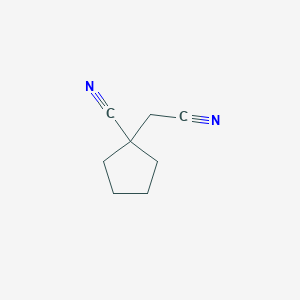
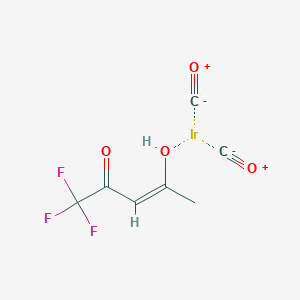
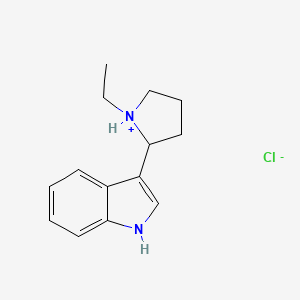
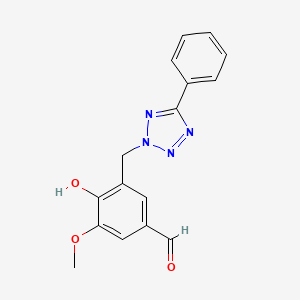

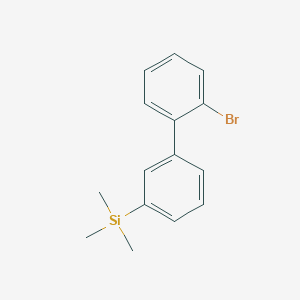
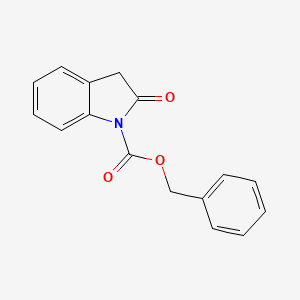
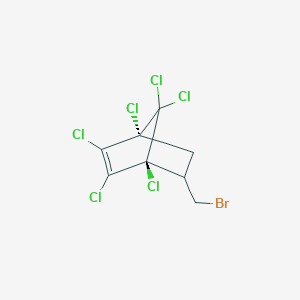
![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-chlorobenzenesulfonate](/img/structure/B13736663.png)
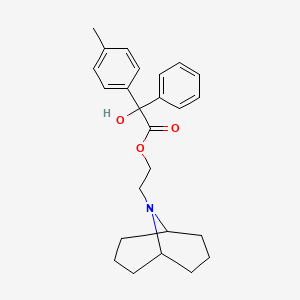
![6b,8a-Dihydrocyclobut[a]acenaphthylene](/img/structure/B13736669.png)
![Octadecanamide, N,N'-[carbonylbis[(2-hydroxyethyl)imino]-2,1-ethanediyl]bis-](/img/structure/B13736677.png)
